Dimethyl sulfite

概要

説明

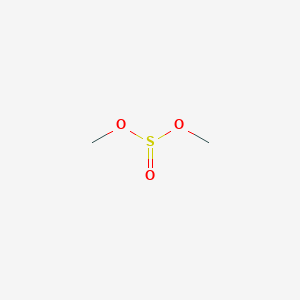

Dimethyl sulfite is a sulfite ester with the chemical formula (CH₃O)₂SO. It is a clear liquid with a density of 1.29 g/cm³ and a boiling point of 126°C. This compound is used as an additive in some polymers to prevent oxidation and is also a potentially useful high-energy battery electrolyte solvent .

準備方法

Dimethyl sulfite is prepared from a 1:2 ratio of thionyl chloride and methanol. The reaction can be catalyzed by tertiary amine bases and likely proceeds via the chlorosulfinate intermediate (MeOS(O)Cl). This intermediate exists only fleetingly in the presence of methanol and decomposes to methyl chloride and sulfur dioxide . The reaction is as follows: [ \text{SOCl}_2 + 2 \text{CH}_3\text{OH} \rightarrow (\text{CH}_3\text{O})_2\text{SO} + 2 \text{HCl} ]

化学反応の分析

Reactions with Diorganotin Oxides

Dimethyl sulfite reacts with diorganotin oxides (R2SnO) under reflux conditions, leading to methoxydiorganotin methanesulfonates (R2Sn(OMe)OS(O)2Me) through an Arbuzov rearrangement at the sulfur center .

Reaction:

where R = n-Pr, n-Bu, i-Bu, c-Hx.

These methoxydiorganotin methanesulfonates can further react with β-diketones like acetylacetone (Hacac), benzoylacetone (Hbzac), and dibenzoylmethane (Hbzbz) to produce mixed-ligand organotin derivatives (R2Sn(X)OS(O)2Me) .

where X = acac, bzac, bzbz.

In solid-state, these compounds form dimeric structures with a bridging bidentate methanesulfonate group, creating a centrosymmetric eight-membered ring. Some derivatives exhibit a polymeric sheet structure with repeating 20-membered macrocycles .

Production of this compound

This compound can be produced by reacting a cyclic alkylene sulfite with methanol . This method avoids the formation of corrosive hydrogen chloride, which is a disadvantage of using thionyl chloride and alcohol .

Reaction: Cyclic alkylene sulfite + → this compound + Alcohol

This reaction can be performed continuously in a tower, preferably using a countercurrent method .

Use as a Solvent and Reactant

Dimethyl sulfoxide (DMSO) is used as a solvent and reactant in various chemical reactions . For instance, it facilitates the oxidation of isonitriles to isocyanates when catalyzed by trifluoroacetic anhydride . Dimethyl Sulfide is generated as the only byproduct.

Environmental Reactions of Dimethyl Sulfide (DMS)

Dimethyl sulfide (DMS), a related compound, is a volatile sulfide that is relevant in atmospheric chemistry . Although this section focuses on DMS, understanding its reactions can provide insights into the behavior of similar sulfur compounds.

DMS oxidation in the marine atmosphere is a natural source of non-sea-salt sulfate aerosol . The oxidation is characterized by OH addition and OH abstraction, followed by a bimolecular RO2 reaction .

DMS oxidation can lead to rapid aerosol formation, with a significant fraction of reacted sulfur ending up in the particle phase as sulfate, methanesulfonic acid, and methanesulfinic acid .

The oxidation of DMS by OH radicals proceeds via multiple pathways, including the production of methanesulfonic acid (MSA) and hydroperoxymethyl thioformate (HPMTF), which can delay sulfate formation .

DMS can undergo heterogeneous reactions on particulate TiO2 under illumination, leading to sulfate and other sulfur-containing gas products .

Incompatible Materials

Dimethyl sulfide is incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents . It can also decompose dibenzoyl peroxide explosively . Dimethyl sulfide and oxygen can react explosively at 210°C and above .

科学的研究の応用

Industrial Applications

Chemical Intermediate

Dimethyl sulfite serves as a vital intermediate in the synthesis of various chemicals. It is primarily used in the production of dimethyl sulfoxide (DMSO), which is a widely utilized solvent in both industrial and laboratory settings. The oxidation of DMS yields DMSO, which is important for its high polarity and ability to dissolve a wide range of substances .

Fungicide and Agricultural Uses

In agriculture, this compound is employed as a fungicide and as an agrochemical intermediate. It plays a role in enhancing crop yield and maintaining soil fertility by acting as a biocontrol agent against various plant pathogens . Additionally, it is used in flavor and fragrance formulations, enriching the aroma of consumer products .

Gas Odorant

DMS is also utilized as a gas odorant in natural gas and propane applications. Its strong odor helps in detecting gas leaks, making it an essential safety feature in gas distribution systems .

Environmental Applications

Biological Indicator

Dimethyl sulfide (DMS), closely related to this compound, is recognized for its role in marine ecosystems. It acts as a biological marker for microbial activity and can influence atmospheric chemistry through its conversion to sulfur compounds that affect cloud formation and climate .

Exobiology Marker

In astrobiology, DMS is considered a potential marker for life on exoplanets. The detection of DMS in the atmospheres of distant planets could indicate biological processes occurring there, thus providing insights into extraterrestrial life possibilities .

Biological Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of dimethyl sulfide. It has been shown to protect against oxidative stress by enhancing the activity of methionine sulfoxide reductase A (MsrA), an enzyme that plays a critical role in cellular defense mechanisms against reactive oxygen species (ROS). This property has implications for aging research and longevity studies .

Cytoprotection Studies

Research indicates that DMS can extend lifespan and provide cytoprotection in model organisms such as Caenorhabditis elegans and Drosophila. The mechanism involves the interaction between DMS and ROS, leading to reduced oxidative damage within cells .

Data Tables

| Application Area | Specific Use | Benefits/Outcomes |

|---|---|---|

| Industrial | Chemical Intermediate | Production of DMSO |

| Fungicide | Enhanced crop yield | |

| Gas Odorant | Safety in gas distribution | |

| Environmental | Biological Indicator | Insight into microbial activity |

| Exobiology Marker | Potential indicator of life on exoplanets | |

| Biological Research | Antioxidant Properties | Protection against oxidative stress |

| Cytoprotection Studies | Extended lifespan in model organisms |

Case Studies

- Oxidative Stress Protection : A study demonstrated that dimethyl sulfide effectively reduced ROS generation in cultured PC12 cells, showcasing its potential as a therapeutic agent against oxidative damage. The findings suggest that DMS could be utilized in developing treatments for age-related diseases .

- Marine Ecosystem Impact : Research on seasonal variations of DMS production revealed its crucial role in marine sulfur cycles. The study indicated that factors such as temperature and phytoplankton abundance significantly influence DMS levels, which are vital for understanding climate dynamics .

- Agricultural Efficacy : Field trials using this compound as a fungicide showed significant reductions in fungal infections on crops, leading to improved yields and healthier plants. These results underscore the compound's potential benefits in sustainable agriculture practices .

作用機序

The mechanism by which dimethyl sulfite exerts its effects involves its ability to act as an antioxidant. It can scavenge free radicals and prevent oxidative damage in various systems. The molecular targets and pathways involved include the inhibition of oxidative stress pathways and the stabilization of reactive oxygen species .

類似化合物との比較

Dimethyl sulfite can be compared with other similar compounds such as:

Diethyl sulfite: Another sulfite ester with similar properties but different molecular structure.

Dimethyl sulfoxide: A related compound with a sulfoxide group instead of a sulfite group, known for its solvent properties and biological applications.

Dimethyl sulfate: A sulfate ester with different reactivity and applications, primarily used as a methylating agent in organic synthesis.

生物活性

Dimethyl sulfite (DMSO) is an organosulfur compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for health and disease.

This compound has the chemical formula CHOS and is classified as a sulfite ester. It is a colorless liquid with a characteristic odor and is soluble in water, alcohols, and ethers. Its structure allows it to participate in various biochemical reactions, particularly in the context of sulfur metabolism.

Antioxidant Properties

Recent studies have indicated that this compound exhibits antioxidant properties, primarily through its interaction with reactive oxygen species (ROS). It has been shown to enhance the activity of methionine sulfoxide reductase A (MsrA), an enzyme that plays a crucial role in cellular defense against oxidative stress. The mechanism involves the formation of a sulfonium intermediate that facilitates the reaction between DMSO and ROS, ultimately leading to reduced oxidative damage in cells .

Cytoprotection and Longevity

In model organisms such as Caenorhabditis elegans and Drosophila, supplementation with this compound has been associated with increased lifespan and enhanced resistance to oxidative stress. This cytoprotective effect is significantly diminished when MsrA is knocked down, indicating a direct link between DMSO activity and MsrA function .

Metabolism and Toxicity

This compound undergoes metabolic transformations within the body, producing metabolites that can exert varying biological effects. For instance, while dimethyl sulfoxide (DMSO) enhances the lethality of certain aromatic hydrocarbons in animal models, this compound appears to have a narrower spectrum of activity, primarily influencing body temperature regulation and motor activity .

Antibacterial Activity

Research has demonstrated that DMSO exhibits antibacterial properties against specific pathogens. For example, studies have shown its effectiveness against Erwinia amylovora, a bacterium responsible for fire blight in plants . The compound's ability to disrupt bacterial membranes may underlie its antimicrobial efficacy.

Case Studies

- Oxidative Stress Protection : A study demonstrated that this compound significantly reduced ROS levels in cultured neuronal cells exposed to antimycin A, suggesting its potential as a neuroprotective agent .

- Antimicrobial Efficacy : In agricultural applications, DMSO was tested for its ability to inhibit the growth of Fusarium solani, a pathogenic fungus affecting crops. Results indicated substantial inhibition at specific concentrations .

Summary of Findings

| Biological Activity | Mechanism | Model Organism | Outcome |

|---|---|---|---|

| Antioxidant | Enhances MsrA activity | C. elegans, Drosophila | Increased lifespan |

| Cytoprotection | Reduces ROS levels | Neuronal cell cultures | Decreased oxidative stress |

| Antibacterial | Disrupts bacterial membranes | Plant pathogens | Inhibition of E. amylovora and Fusarium solani |

特性

IUPAC Name |

dimethyl sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S/c1-4-6(3)5-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUPRNVPXOHWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060665 | |

| Record name | Dimethyl sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | Dimethyl sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

616-42-2 | |

| Record name | Dimethyl sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfurous acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFA40S66P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethyl sulfite?

A1: this compound has a molecular formula of (CH3)2SO3 and a molecular weight of 126.13 g/mol.

Q2: What spectroscopic techniques are helpful in characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: [] This technique helps identify functional groups by analyzing vibrational modes, particularly the stretching of C=O and O–S–O bonds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , ] 1H, 13C, and 119Sn NMR provide valuable information about the structure and bonding environment of this compound and its derivatives.

- Mass Spectrometry (MS): [, ] This technique helps determine the molecular weight and fragmentation pattern of this compound, providing structural insights.

Q3: How does this compound perform as a nonaqueous battery solvent?

A3: this compound shows promise as a nonaqueous battery solvent due to its:

- Wide electrochemical window: [] It exhibits stability at cell potentials greater than 4 V vs. lithium.

- Good solvating properties: [, ] It can dissolve a variety of lithium salts, enabling ionic conductivity.

- Low viscosity: [] This property facilitates ion transport within the battery.

Q4: What are the limitations of this compound in battery applications?

A4: Despite its advantages, this compound also presents some challenges:

- Limited ionic conductivity: [] Compared to other solvents, this compound exhibits relatively low ionic conductivity, which can affect battery performance.

- Reactivity with lithium metal: [] While suitable for some electrode materials, this compound may react with lithium metal, impacting long-term stability.

Q5: What factors influence the stability of this compound in electrolytes?

A5: The stability of this compound in electrolytes is influenced by several factors, including:

- Temperature: [, ] Elevated temperatures can accelerate the decomposition of this compound, especially in the presence of certain lithium salts.

- Electrolyte composition: [, ] The presence of specific lithium salts and cosolvents can impact the stability of this compound. For instance, LiBOB in conjunction with DMS can enhance the formation of a stable SEI layer. []

- Presence of impurities: [] Water and other impurities can react with this compound, compromising its stability and performance in electrochemical systems.

Q6: Can this compound be used as a reagent in organic synthesis?

A6: Yes, this compound can act as a reagent in various organic reactions. For instance:

- Arbuzov Rearrangement: [] In the presence of organotin oxides, this compound undergoes the Arbuzov rearrangement, leading to the formation of methoxydiorganotin methanesulfonates.

- Methylsulfonylation Reactions: [, ] this compound can serve as a source of both SO2 and methyl groups in palladium-catalyzed methylsulfonylation of alkyl halides, offering a novel approach to synthesize methyl sulfone derivatives.

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry has been employed to investigate various aspects of this compound, including:

- Conformation Analysis: [] Theoretical calculations, like DFT and MP2, have been used to determine the most stable conformations of this compound in the gas phase and matrices.

- Solvent Effects: [] Computational studies can model the interactions of this compound with other electrolyte components, providing insights into its solvation properties and electrochemical behavior.

- Reaction Mechanisms: [] Theoretical calculations can elucidate reaction pathways and intermediates involved in reactions using this compound, such as its reduction mechanism in battery electrolytes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。